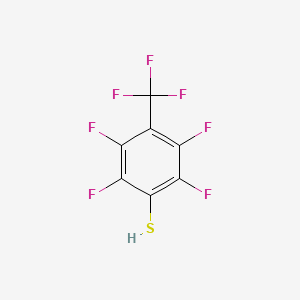

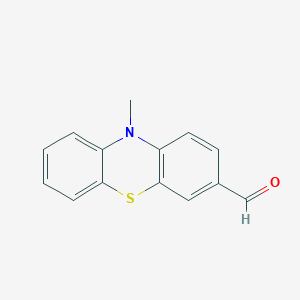

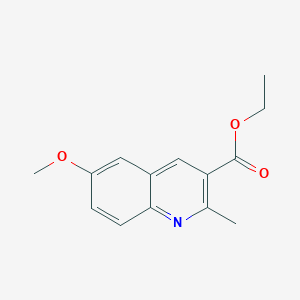

![molecular formula C9H8BrN3 B1298114 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine CAS No. 52333-43-4](/img/structure/B1298114.png)

7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine

説明

7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine is a chemical compound that belongs to the class of pyrido[2,3-b]pyrazines. These compounds are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology. The presence of bromine and methyl groups in the structure of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine suggests potential reactivity and usefulness in synthetic chemistry.

Synthesis Analysis

The synthesis of substituted pyrido[2,3-b]pyrazines, including 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine, can be achieved through an eco-friendly, one-pot multicomponent process. This method involves the use of acetophenone, succinamide, and aromatic amine as starting materials, with the generation of α-iodo acetophenone in situ. The reaction is catalyzed by silver iodide and employs a green solvent system of polyethylene glycol-400 and water under microwave irradiation. This approach is advantageous due to its high yield, short reaction time, and avoidance of lacrimatory α-chloro and α-bromocarbonyl compounds, as well as volatile and toxic organic solvents .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-b]pyrazine derivatives has been characterized using various analytical techniques. For instance, the crystal structures of related compounds have been determined, providing insights into the dihedral angles between the rings in the molecules. Although the specific angles for 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine are not provided, the study of similar compounds indicates that the substitution pattern can significantly influence the molecular conformation .

Chemical Reactions Analysis

The reactivity of pyrido[2,3-b]pyrazine derivatives can be inferred from studies on similar compounds. For example, reactions involving nitrouracil derivatives with amines and hydrazines have been explored to synthesize fused-ring pyrimidines. These reactions demonstrate the potential for pyrido[2,3-b]pyrazine derivatives to undergo transformations and form new heterocyclic structures, which could be applicable to 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine can be deduced from its structural features and the properties of related compounds. The presence of bromine suggests that it may participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The methyl groups may provide steric hindrance, influencing the compound's reactivity and physical properties. The compound's stability and behavior in different solvents, as well as its spectroscopic properties, can be studied using techniques like FTIR, NMR, Mass, and HRMS, which are essential for confirming the structure and purity of synthesized compounds .

科学的研究の応用

Optical and Thermal Properties in Organic Materials

The compound 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine has been utilized in the field of organic optoelectronic materials. In a study by Meti et al. (2017), various derivatives of pyrrolopyrazine, including those related to 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine, were synthesized and their optical and thermal properties were investigated. These compounds demonstrated promising attributes for use in optoelectronic applications, such as in organic light-emitting diodes (OLEDs) and photovoltaic devices (Meti et al., 2017).

Crystal Structure Analysis

The crystal structure of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine has been studied to understand its molecular geometry and electronic properties. Popek and Crundwell (2019) analyzed the crystal structures of related compounds, providing insights into the molecular arrangement, which is crucial for understanding its reactivity and interaction with other molecules. Such studies are fundamental in the field of material science and chemistry (Popek & Crundwell, 2019).

Synthesis and Modification

The synthesis and modification of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine derivatives have been a focus area in organic chemistry. Jadhav et al. (2017) developed an eco-friendly synthesis method for such derivatives, emphasizing the importance of green chemistry principles in synthesizing complex organic molecules. This research contributes to the development of sustainable and efficient synthesis routes for organic compounds used in various applications, including pharmaceuticals and materials science (Jadhav et al., 2017).

Donor-Acceptor Copolymers in Photovoltaics

In photovoltaic research, derivatives of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine have been used as components in donor-acceptor copolymers. Zhou et al. (2010) synthesized such copolymers and evaluated their performance in photovoltaic devices. Their research is vital in exploring new materials for improving the efficiency and effectiveness of solar cells (Zhou et al., 2010).

Electrochemical Properties

The electrochemical properties of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine have been studied to explore their potential in electrochemical applications. Armand et al. (1978) investigated the electrochemical reduction of various pyrido[2,3-b]pyrazines, which is essential for understanding their behavior in electrochemical systems and potential use in batteries or sensors (Armand, Chekir, & Pinson, 1978).

将来の方向性

The pyrido[2,3-b]pyrazine family, including 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine, exhibits a wide range of emissions spanning the entire visible region from blue to red . These compounds have remarkable contributions towards nonlinear optical (NLO) technological applications . They are also utilized in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . Therefore, future research directions could include exploring their potential applications in these areas.

特性

IUPAC Name |

7-bromo-2,3-dimethylpyrido[2,3-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-5-6(2)13-9-8(12-5)3-7(10)4-11-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLVCCGMUBJXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=C(C=N2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350319 | |

| Record name | 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine | |

CAS RN |

52333-43-4 | |

| Record name | 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52333-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

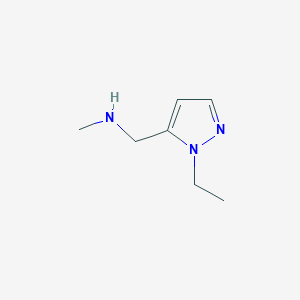

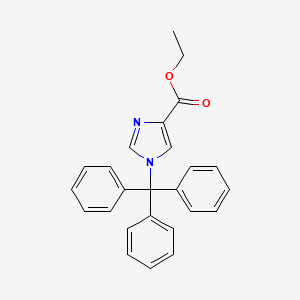

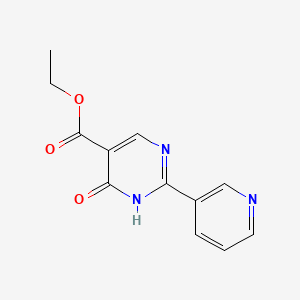

![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)

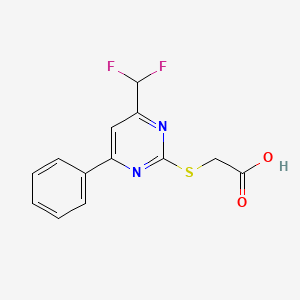

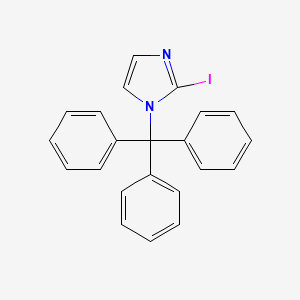

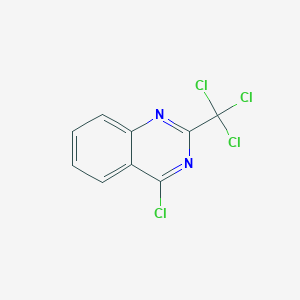

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)

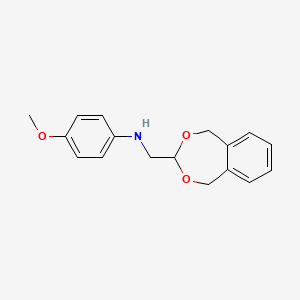

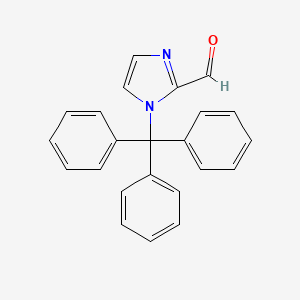

![Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate](/img/structure/B1298052.png)